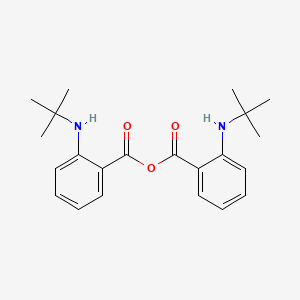

2-(tert-Butylamino)benzoic anhydride

Description

Properties

CAS No. |

61752-04-3 |

|---|---|

Molecular Formula |

C22H28N2O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

[2-(tert-butylamino)benzoyl] 2-(tert-butylamino)benzoate |

InChI |

InChI=1S/C22H28N2O3/c1-21(2,3)23-17-13-9-7-11-15(17)19(25)27-20(26)16-12-8-10-14-18(16)24-22(4,5)6/h7-14,23-24H,1-6H3 |

InChI Key |

HTDVGUWWYVUACA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)benzoic anhydride typically involves the reaction of 2-(tert-Butylamino)benzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)benzoic anhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the anhydride to its corresponding amine or alcohol derivatives.

Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butylamino)benzoic anhydride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)benzoic anhydride involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isatoic Anhydride (1H-3,1-Benzoxazine-2,4-dione)

Isatoic anhydride (IA), a bicyclic anhydride, shares functional similarities with 2-(tert-Butylamino)benzoic anhydride. Both compounds are reactive toward nucleophiles, but IA’s fused oxazine ring enhances its stability and selectivity in forming benzotriazinone derivatives (). For example, IA reacts with 4-aminobutyric acid to yield 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid, a reaction driven by the electrophilic carbonyl group. In contrast, this compound’s tert-butylamino group may sterically hinder nucleophilic attack at the 2-position, favoring reactions at the anhydride moiety .

Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) is a strong acylating agent used in the synthesis of benzoimidazoles (). Unlike this compound, TFAA lacks an amino substituent, making it more electrophilic and reactive toward amines. For instance, TFAA facilitates the cyclization of 2-((2-aminophenyl)amino)benzoic acid to form 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid with 94% yield. The tert-butylamino group in this compound would likely reduce such reactivity but could enhance solubility in nonpolar media .

Benzoic Acid Derivatives with Amino/Acylamino Substituents

highlights bioactive benzoic acid derivatives like 2-acetylamino benzoic acid methyl ester (Av7) and 2-[2’-(2’’-hydroxy-2’’-methyl-propionylamino)benzoylamino]benzoic acid methyl ester (Av9). These compounds exhibit anti-tumor activity against AGS, Hepg2, and A549 cell lines. However, the anhydride group’s instability in aqueous environments could limit its in vivo efficacy .

Data Table: Key Properties and Reactivity

Mechanistic Insights and Limitations

The tert-butylamino group in this compound likely directs reactivity toward the anhydride moiety, as seen in analogous systems where steric effects dominate (). For example, hydrazone NH- groups preferentially react with mixed anhydrides over alpha-C positions during cyclization (). This suggests that this compound would favor nucleophilic acyl substitution over alkylation. However, the lack of direct experimental data on this compound necessitates caution in extrapolating these trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.